molecular formula C19H28O6 B1241128 Tirotundin

Tirotundin

Cat. No.: B1241128
M. Wt: 352.4 g/mol
InChI Key: VKWNXJLVNFOOOS-QNIDSSLUSA-N
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Description

Tirotundin is a plant-derived sesquiterpene lactone isolated from Tithonia rotundifolia. It is known for its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound is one of the active components found in traditional Chinese medicines used to treat diabetes and hepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tirotundin can be synthesized through the extraction of Tithonia diversifolia. The process involves the use of organic solvents to extract the crude oil, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Tithonia diversifolia. The plant material is processed using solvents like ethanol or methanol, and the extract is then purified using column chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.

    Reduction: Reduction reactions can modify the lactone ring structure of this compound, potentially affecting its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Tirotundin has a wide range of scientific research applications:

Mechanism of Action

Tirotundin exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Activation of peroxisome proliferator-activated receptor gamma is responsible for its anti-diabetic effect, while activation of peroxisome proliferator-activated receptor alpha may improve dyslipidemia. Additionally, this compound inhibits the activation of nuclear factor kappa B, thereby reducing the synthesis of inflammatory mediators .

Comparison with Similar Compounds

Biological Activity

Tirotundin, also known as Tagitinin D, is a sesquiterpene lactone derived from the plant Tithonia diversifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, leishmanicidal, and nematicidal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C19H28O6
  • Molecular Weight : 352.42 g/mol
  • CAS Number : 56377-67-4

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. A study demonstrated that this compound completely inhibited NF-κB activation at a concentration of 50 µM when stimulated with TNF-α for one hour . This suggests its potential utility in treating inflammatory diseases.

Table 1: Inhibition of NF-κB Activation by this compound

Concentration (µM)NF-κB Activation Inhibition (%)
510
1030
2060
50100

Leishmanicidal Activity

This compound has been shown to possess leishmanicidal effects against Leishmania braziliensis, a parasite responsible for leishmaniasis. In vitro studies indicated that this compound reduced the internalization of parasites in macrophages after 48 hours of treatment .

Case Study: Leishmanicidal Effects

In a comparative study of several sesquiterpene lactones, this compound was found to be effective against both promastigote and amastigote forms of L. braziliensis. The results showed that this compound had a low cytotoxic effect on macrophages while effectively reducing the infection index .

Table 2: Leishmanicidal Activity of this compound

CompoundLD50 (µg/mL)Effectiveness (%)
This compound1.5High
Tagitinin F2.0Moderate
Control (untreated)>50None

Nematicidal Activity

Recent studies have identified this compound as a potential neurotoxin against nematodes. It was isolated alongside parthenolide from Tithonia diversifolia and demonstrated reversible inhibition of acetylcholinesterase (AChE), indicating its potential as a nematicide .

Table 3: Nematicidal Activity of this compound

CompoundAChE Inhibition (%)Mechanism
This compound75Reversible Inhibitor
Parthenolide70Reversible Inhibitor

Properties

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1

InChI Key

VKWNXJLVNFOOOS-QNIDSSLUSA-N

SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Synonyms

tirotundin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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